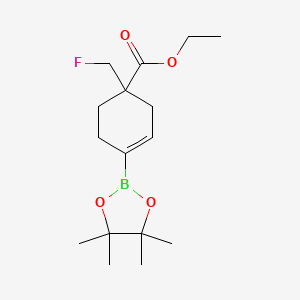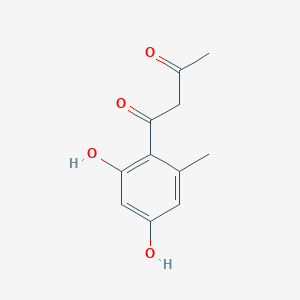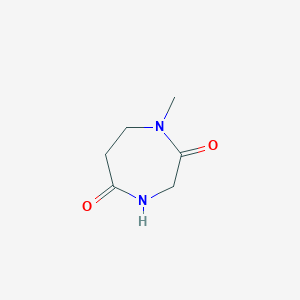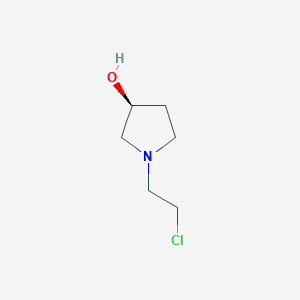![molecular formula C14H8N2O B13025113 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both benzene and imidazole moieties, making it a versatile scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with formamide under acidic conditions. This reaction forms the imidazole ring, which is then fused with an indole moiety through subsequent steps involving cyclization and oxidation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow chemistry techniques could also be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one has a wide range of applications in scientific research:
Biology: The compound and its derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: Its unique structural properties make it useful in the development of materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Vergleich Mit ähnlichen Verbindungen
Indole: A simpler structure that lacks the fused imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the indole moiety.
Imidazo[1,2-a]pyridine: Similar fused ring system but with a pyridine ring instead of indole.
Uniqueness: 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one is unique due to its fused ring system that combines the properties of both indole and benzimidazole. This structural complexity allows for a broader range of chemical reactivity and biological activity compared to simpler analogs .
Eigenschaften
Molekularformel |
C14H8N2O |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
indolo[1,2-a]benzimidazol-11-one |
InChI |
InChI=1S/C14H8N2O/c17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-14(13)16/h1-8H |
InChI-Schlüssel |
SZMVDLOSLUQEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



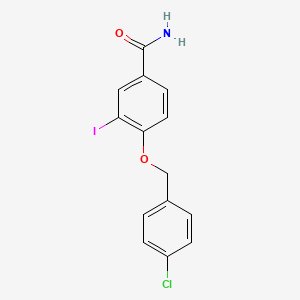
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
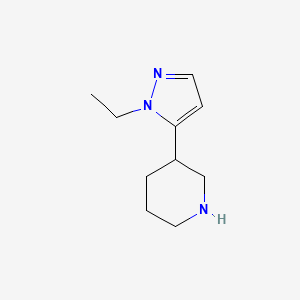

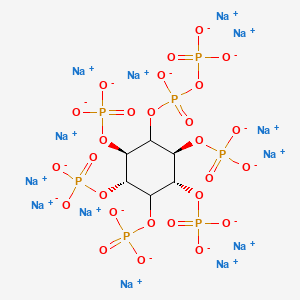

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
